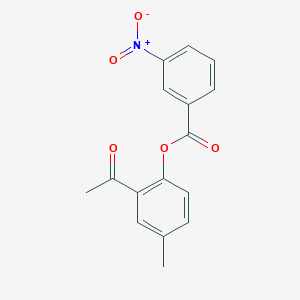
5-(4-chlorophenyl)-N-(3-nitrophenyl)-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-chlorophenyl)-N-(3-nitrophenyl)-2-furamide, also known as CNF, is a chemical compound that has been extensively studied for its potential applications in scientific research. CNF belongs to the class of furan derivatives and is known to exhibit a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of 5-(4-chlorophenyl)-N-(3-nitrophenyl)-2-furamide is not fully understood. However, it is believed that this compound exerts its biological activities by modulating various signaling pathways in the cell. For example, this compound has been found to inhibit the NF-κB signaling pathway, which is known to play a critical role in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, this compound has been found to induce apoptosis in cancer cells by activating the caspase cascade.
实验室实验的优点和局限性
One of the main advantages of using 5-(4-chlorophenyl)-N-(3-nitrophenyl)-2-furamide in lab experiments is its wide range of biological activities. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a versatile compound for various types of experiments. However, one of the main limitations of using this compound is its potential toxicity. This compound has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain types of experiments.
未来方向
There are several future directions for the study of 5-(4-chlorophenyl)-N-(3-nitrophenyl)-2-furamide. One potential direction is to investigate the potential of this compound as a therapeutic agent for the treatment of cancer. Another potential direction is to study the mechanism of action of this compound in more detail, in order to better understand how it exerts its biological activities. Finally, there is a need to investigate the potential toxicity of this compound in more detail, in order to determine the safe concentration range for its use in lab experiments.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. Despite its potential toxicity, this compound remains a versatile compound for various types of experiments. There are several future directions for the study of this compound, including investigating its potential as a therapeutic agent for cancer and studying its mechanism of action in more detail.
合成方法
The synthesis of 5-(4-chlorophenyl)-N-(3-nitrophenyl)-2-furamide involves the reaction of 4-chlorobenzenediazonium salt with 3-nitrophenylfuran-2-carboxylate. The reaction is carried out in the presence of copper powder and sodium acetate in acetic acid. The resulting product is then purified using column chromatography to obtain pure this compound.
科学研究应用
5-(4-chlorophenyl)-N-(3-nitrophenyl)-2-furamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been found to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells.
属性
IUPAC Name |
5-(4-chlorophenyl)-N-(3-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4/c18-12-6-4-11(5-7-12)15-8-9-16(24-15)17(21)19-13-2-1-3-14(10-13)20(22)23/h1-10H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXLGZXGIXSMRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5764329.png)


![5-(1-methyl-1H-phenanthro[9,10-d]imidazol-2-yl)-2-thiophenecarbaldehyde](/img/structure/B5764353.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5764355.png)



![N-ethyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5764381.png)


![N'-[(2-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5764406.png)
![N,N-diethyl-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5764412.png)